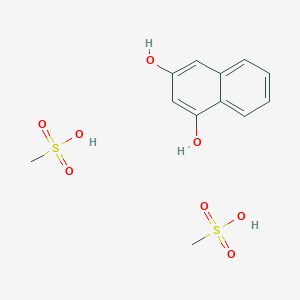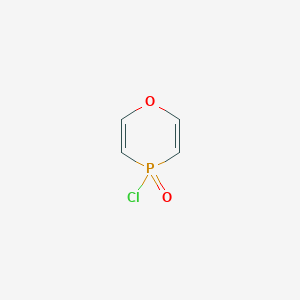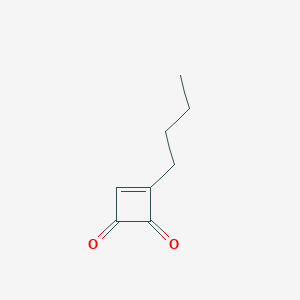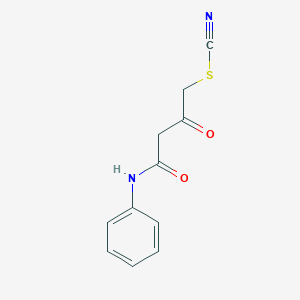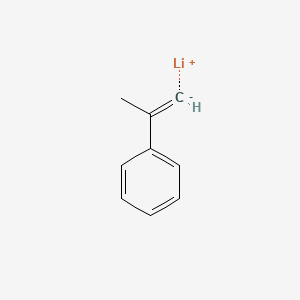
lithium;prop-1-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;prop-1-en-2-ylbenzene is a compound that combines lithium, an alkali metal, with prop-1-en-2-ylbenzene, an organic molecule Lithium is known for its applications in batteries and psychiatric medications, while prop-1-en-2-ylbenzene is a derivative of benzene, a fundamental aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-en-2-ylbenzene typically involves the reaction of lithium with prop-1-en-2-ylbenzene under controlled conditions. One common method is the direct reaction of lithium metal with prop-1-en-2-ylbenzene in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of lithium.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;prop-1-en-2-ylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different lithium-organic compounds.
Substitution: The benzene ring in prop-1-en-2-ylbenzene can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated benzene derivatives.
Applications De Recherche Scientifique
Lithium;prop-1-en-2-ylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychiatry.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of lithium;prop-1-en-2-ylbenzene involves its interaction with various molecular targets and pathways. Lithium ions can modulate neurotransmitter activity and second messenger systems, leading to changes in cellular signaling and function. The benzene derivative part of the molecule can interact with different enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium;phenylpropene: Similar in structure but with different reactivity and applications.
Lithium;styrene: Another lithium-organic compound with distinct properties.
Lithium;benzene: A simpler compound with different chemical behavior.
Uniqueness
Lithium;prop-1-en-2-ylbenzene is unique due to its combination of lithium and an aromatic benzene derivative, providing a distinct set of chemical and physical properties
Propriétés
Numéro CAS |
128554-17-6 |
|---|---|
Formule moléculaire |
C9H9Li |
Poids moléculaire |
124.1 g/mol |
Nom IUPAC |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h1,3-7H,2H3;/q-1;+1 |
Clé InChI |
NGEJRVFSCZIPLR-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(=[CH-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


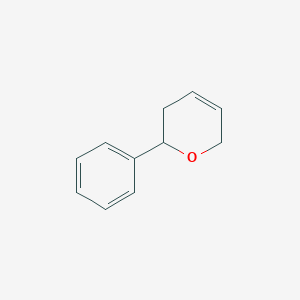
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
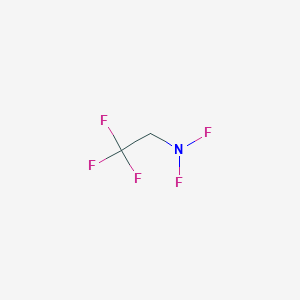
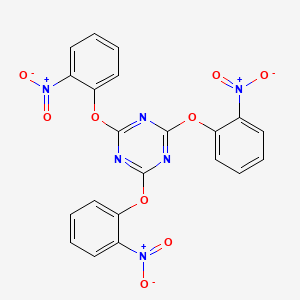
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)

